molecular formula C18H20BClO2 B14128467 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14128467
M. Wt: 314.6 g/mol
InChI Key: OZEAAINXUMZSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2-(2-chlorophenyl)phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-chlorophenyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides, organolithium compounds, or Grignard reagents.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential use in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in boron neutron capture therapy (BNCT).

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)phenylboronic acid
  • 2-(2-Chlorophenyl)phenylboronate esters
  • 2-(2-Chlorophenyl)phenylborane

Uniqueness

The uniqueness of 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dioxaborolane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This structural feature enhances its utility in various synthetic applications and research studies.

Properties

Molecular Formula

C18H20BClO2

Molecular Weight

314.6 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-11-7-5-9-13(15)14-10-6-8-12-16(14)20/h5-12H,1-4H3

InChI Key

OZEAAINXUMZSKT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.